4,6-Dimethoxy-7-trifluoroacetylindole
Overview
Description
4,6-Dimethoxy-7-trifluoroacetylindole is a chemical compound that belongs to the category of indole derivatives. It has gained significant attention from researchers due to its potential applications in various fields, including medicine, pharmacology, and organic chemistry.
Scientific Research Applications
Chemical Synthesis
4,6-Dimethoxy-7-trifluoroacetylindole is utilized in various chemical synthesis processes. For instance, it undergoes reactions with secondary amides and phosphoryl chloride to form 7-imino derivatives, which are useful in the synthesis of 7-indolyl-pyrrolines, tetrahydropyridines, and oxazolines (Black et al., 1996). Additionally, it reacts with 3-substituted indolin-2-ones, leading to the formation of various biindolyl compounds (Black et al., 1996).
Bromination Reactions
The compound also plays a role in bromination reactions. The presence of electron-withdrawing groups allows for effective bromination, yielding products like 2-bromo-7-formyl or 2-bromo-7-acetylindoles (Mitchell et al., 2012).
Substitution and Oxidation
This compound undergoes various substitution and oxidation reactions. It is involved in the production of a range of 7-substituted indoles, including indolo-isatin and di-indolylmethanes, which are significant in organic synthesis (Black et al., 1995).
Chemosensor Synthesis
A notable application of this compound is in the synthesis of dual chemosensors for the recognition of metal ions like Fe3+ and Cu2+. A specific derivative of this compound has shown selective recognition toward these ions, which is significant in analytical chemistry (Şenkuytu et al., 2019).
Condensation Agent in Organic Synthesis
It's also used as a condensing agent in the formation of amides and esters. This is highlighted in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, which effectively catalyzes condensation reactions (Kunishima et al., 1999).
Stability Studies
Additionally, studies have been conducted on the stability of alkoxy-substituted inden-2-ones and related compounds, indicating the stability and reactivity characteristics of these molecules, which is essential for their effective application in chemical synthesis (Bradshaw et al., 1991).
Mechanism of Action
properties
IUPAC Name |
1-(4,6-dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-18-7-5-8(19-2)9(11(17)12(13,14)15)10-6(7)3-4-16-10/h3-5,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHZFHAYQFIAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)C(=O)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204912 | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1082042-11-2 | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4,6-Dimethoxy-1H-indol-7-yl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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